![molecular formula C15H14N4O2S B2662460 N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide CAS No. 1020980-37-3](/img/structure/B2662460.png)

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

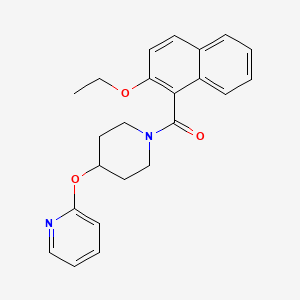

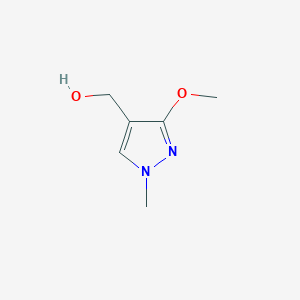

The molecular formula of this compound is C15H14N4O2S, and its molecular weight is 314.36. The structure contains a total of 50 bonds, including 29 non-H bonds, 11 multiple bonds, 6 rotatable bonds, 5 double bonds, and 6 aromatic bonds .Physical And Chemical Properties Analysis

The compound has a density of 1.7±0.1 g/cm3, a boiling point of 420.1±55.0 °C at 760 mmHg, and a flash point of 207.8±31.5 °C . It has 5 H bond acceptors, 0 H bond donors, 1 freely rotating bond, and a polar surface area of 100 Å2 .Aplicaciones Científicas De Investigación

Antitumor Activity

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . Their structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Antibacterial Activity

These compounds have demonstrated high antibacterial activity . They could be used in the development of new antibacterial agents.

Anti-inflammatory Activity

Thiazolo[3,2-a]pyrimidines have shown anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs.

Synthesis of New Medicines

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This makes them useful in the synthesis of new medicines.

Functionalization of N-fused Scaffolds

The transformation of these compounds, performed under transition-metal-free conditions, offers new fluorinated cyclized products with good to excellent yields . Moreover, the functionalization of these N-fused scaffolds via the Suzuki-Miyaura and Sonogashira cross-coupling reactions led to the synthesis of highly diverse thiazolo- and oxazolo[3,2-a]pyrimidin-7-ones .

Design of New Drugs

Apart from their huge synthetic potential, derivatives of thiazolo[3,2-a]pyrimidine are promising scaffolds for the design of new medicines . Their structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Mecanismo De Acción

As a BTK inhibitor, TAK-659 likely works by blocking the action of Bruton’s tyrosine kinase, a protein that plays a role in the survival and proliferation of B cells.

Propiedades

IUPAC Name |

N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S/c1-8-12(18-13(20)11-5-4-6-16-7-11)14(21)19-9(2)10(3)22-15(19)17-8/h4-7H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNWZKUPWSSLRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-((3-bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2662379.png)

![1-(4-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2662381.png)

![N-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2662382.png)

![4-(2-isopropyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2662385.png)

![Ethyl 4-[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2662390.png)

![2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(3-methylphenyl)acetamide](/img/structure/B2662391.png)

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4(1H)-one](/img/structure/B2662397.png)

![3-(4-Ethoxyphenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2662400.png)